molecular formula C18H12O B3052241 triphenylen-2-ol CAS No. 39748-90-8

triphenylen-2-ol

Cat. No.: B3052241
CAS No.: 39748-90-8
M. Wt: 244.3 g/mol
InChI Key: ISSUAOIVROKZGI-UHFFFAOYSA-N
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Description

Triphenylen-2-ol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylen-2-ol can be synthesized through several methods, including oxidative cyclization reactions such as the Scholl reaction and transition metal-catalyzed aryne cyclotrimerization . One effective method involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is a concise and efficient way to prepare substituted triphenylenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The Scholl reaction and Yamamoto coupling are commonly employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Triphenylen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Triphenylen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of triphenylen-2-ol involves its interaction with molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

    Triphenylene: A parent compound with a similar structure but without the hydroxyl group.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene: A compound with three linearly fused benzene rings.

Uniqueness

Triphenylen-2-ol is unique due to the presence of the hydroxyl group, which imparts different chemical properties and reactivity compared to its parent compound, triphenylene. This functional group allows for additional interactions and applications, particularly in the fields of chemistry and material science .

Properties

IUPAC Name

triphenylen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUAOIVROKZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192832
Record name 2-Triphenylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39748-90-8
Record name 2-Triphenylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039748908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Triphenylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 13.9 g of 2-methoxytriphenylene was placed in a flask, and 300 mL of methylene chloride was added. The reaction solution was cooled to −78° C., and 54 mL of a solution of 1M boron boron tribromide in methylene chloride was dropwise added thereto. The reaction solution was stirred for 5 hours while increasing temperature of the reaction solution to room temperature. 100 mL of water was added to the reaction solution, followed by filtration. The resulting solid was washed with water and methanol to obtain 12.5 g (yield: 95%) of 2-hydroxytriphenylene.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
boron boron tribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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